2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
Overview
Description
GABAA α2 agonist and GABAA α1 partial agonist in vitro (Ki values are 14 and 121 nM respectively). Exhibits non-sedative anxiolytic activity in vivo.
Mechanism of Action
Target of Action
TCS 1205, also known as “2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide” or “Anxiolytic/nonsedative agent-1” or “CID 10315001” or “5-Nitro-alpha-oxo-N-(1R)-phenylethyl]-1H-indole-3-acetamide”, primarily targets the GABA A receptors . It acts as a GABA A α2 agonist and a GABA A α1 partial agonist .
Mode of Action
TCS 1205 interacts with its targets, the GABA A receptors, by binding to them. It acts as an agonist for the GABA A α2 subtype , meaning it binds to this receptor subtype and activates it .
Pharmacokinetics
The compound is known to be soluble in dmso , which could potentially influence its bioavailability and distribution.
Result of Action
The activation of GABA A receptors by TCS 1205 results in non-sedative anxiolytic activity . This means that the compound can reduce anxiety without causing sedation, a common side effect of many anxiolytic drugs.
Biochemical Analysis
Biochemical Properties
TCS 1205 interacts with GABA A receptors, specifically showing subtype selectivity . It acts as an agonist for the GABA A α2 subtype and a partial agonist for the GABA A α1 subtype . The Ki values for these interactions are 14 and 121 nM respectively .
Cellular Effects
The effects of TCS 1205 on cells are primarily related to its interaction with GABA A receptors . As an agonist, TCS 1205 can enhance the activity of these receptors, influencing cell signaling pathways and potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
TCS 1205 exerts its effects at the molecular level through its interactions with GABA A receptors . As an agonist, it binds to these receptors and enhances their activity . This can lead to changes in cell signaling, potentially influencing gene expression and cellular metabolism .
Properties
IUPAC Name |
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11(12-5-3-2-4-6-12)20-18(23)17(22)15-10-19-16-8-7-13(21(24)25)9-14(15)16/h2-11,19H,1H3,(H,20,23)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKKJKQZHHPPDR-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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